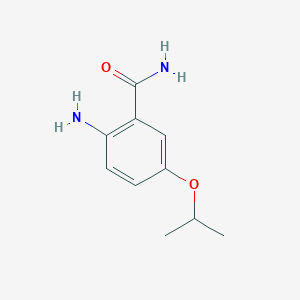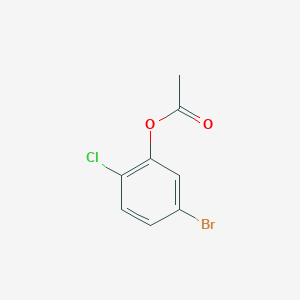
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a difluoropropoxy group and an acetic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)essigsäure umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Difluoropropoxygruppe: Die Difluoropropoxygruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung geeigneter fluorierter Reagenzien eingeführt werden.
Anlagerung der Essigsäureeinheit: Die Essigsäuregruppe kann durch Veresterungs- oder Amidierungsreaktionen angehängt werden, gefolgt von Hydrolyse, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsumgebungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Difluoropropoxygruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien.
Medizin: Erforscht auf seine potentiellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluoropropoxygruppe kann die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen erhöhen, was zu einer Modulation biologischer Signalwege führt. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)propansäure
- 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)butansäure
- 2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)benzoesäure
Einzigartigkeit
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)essigsäure ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihr besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Difluoropropoxygruppe erhöht ihre Stabilität und Reaktivität, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C8H10F2N2O3 |
|---|---|
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
2-[4-(2,2-difluoropropoxy)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H10F2N2O3/c1-8(9,10)5-15-6-2-11-12(3-6)4-7(13)14/h2-3H,4-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
SOCZMGMABDXANN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CN(N=C1)CC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B12077108.png)

![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)


![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)

![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)
![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



